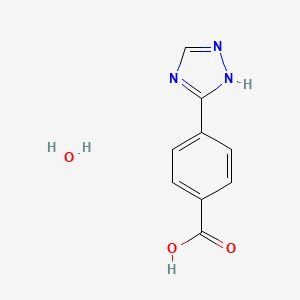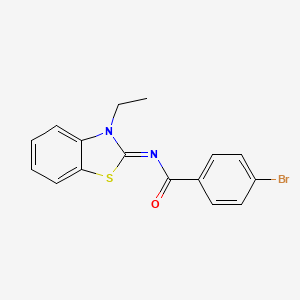
3-Bromo-3'-methoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3’-methoxybiphenyl is a chemical compound with the molecular formula C13H11BrO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy . Another study reported the functionalization of 3-bromonaphthothiophene via lithium-halogen exchange .Molecular Structure Analysis
The molecular structure of 3-Bromo-3’-methoxybiphenyl has been analyzed in several studies . The compound’s unique electronic, optical, and redox properties have been attributed to its small HOMO-LUMO gap and high polarizability .Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed, and it was found that the polymerization reaction mechanism occurred in multiple steps .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research has shown that derivatives of 3-Bromo-3'-methoxybiphenyl exhibit notable antibacterial properties. A study on compounds isolated from the marine red alga Rhodomela confervoides, including bromophenols related to this compound, demonstrated significant activity against various bacterial strains (Xu et al., 2003).
Potential in Cancer Research
Some derivatives of this compound have been explored for their potential in cancer research. A study evaluating bromophenol derivatives from Rhodomela confervoides found that certain compounds were inactive against human cancer cell lines, indicating a need for further exploration in this area (Zhao et al., 2004).
Optical and Photophysical Properties
The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromo derivatives similar to this compound, shows significant changes in optical and photophysical properties. This could have implications in materials science, particularly in the development of new photonic materials (Li et al., 2002).
Steric Effects and Rotational Barriers
In the context of chemical structure and reactivity, the presence of bromo groups in compounds like this compound can affect rotational barriers and steric effects. A study on bromine-substituted fluorenes highlighted how such groups influence the energy required for molecular rotations (Aoki et al., 1982).
Antioxidant Properties
Bromophenols, including those structurally related to this compound, have been found to exhibit potent antioxidant activities. Isolated compounds from Rhodomela confervoides showed stronger or comparable activities to conventional antioxidants, suggesting their potential use in food preservation and health supplements (Li et al., 2011).
Pharmaceutical and Therapeutic Research
Compounds structurally similar to this compound have been explored for their pharmaceutical and therapeutic potentials. For instance, studies have investigated their use in the development of inhibitors for certain enzymes related to cancer treatment (Valente et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(3-methoxyphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKMPAEWOKIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
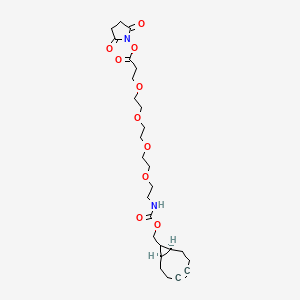
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)
![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)
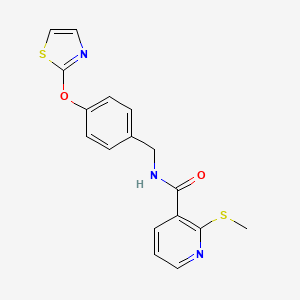
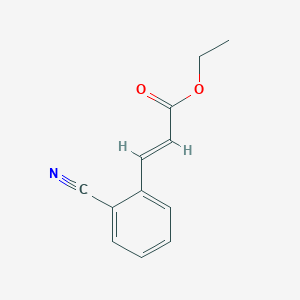

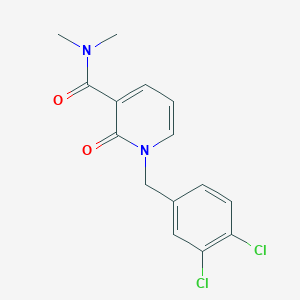
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)
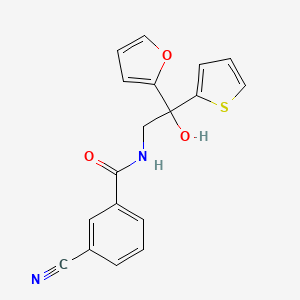
![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)
